molecular formula C6H6ClF3N2O2 B3015999 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2172170-44-2

1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No. B3015999
CAS RN: 2172170-44-2
M. Wt: 230.57
InChI Key: IWRKHWLZGNCKOB-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2,2,2-Trifluoroethylamine . Trifluoroethylamine is an organic compound with the formula CF3CH2NH2 . It’s a colorless liquid that has a smell reminiscent of ethanol .


Synthesis Analysis

Trifluoroethanol, a related compound, is produced industrially by hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid .


Chemical Reactions Analysis

An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/ N-trifluoroethylation reactions .

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Crystal Structure Analysis: The structural analysis of similar imidazole compounds like 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid highlights their planar molecular structure and the formation of three-dimensional networks through hydrogen bonding, which is crucial in the study of crystallography and material science (Wu, Liu, & Ng, 2005).

2. Biological Activities and Pharmacological Research

  • Imidazole Derivatives in Angiotensin II Receptor Antagonism: Research on imidazole-5-carboxylic acids, similar to the compound , reveals their potential in developing angiotensin II receptor antagonists, which are significant in cardiovascular pharmacology (Yanagisawa et al., 1996).

3. Chemical Synthesis and Process Intensification

  • Flow Synthesis for Imidazole Derivatives: The flow synthesis of 1H-4-substituted imidazoles, related to the compound , demonstrates advancements in chemical synthesis methodologies, particularly in the continuous production of key pharmaceutical intermediates (Carneiro et al., 2015).

4. Coordination Chemistry and Material Science

  • Metal-Organic Frameworks (MOFs): Research on 1H-imidazol-4-yl-containing ligands used in coordination with metal ions to form metal-organic frameworks shows the significance of such compounds in developing materials with novel properties, such as luminescence and chemical sensing (Liu et al., 2018).

5. Environmental and Chemical Sensing Applications

  • Luminescent Sensing: The synthesis of lanthanide-cadmium heterometal-organic frameworks using imidazole-based ligands demonstrates their potential application in luminescent sensing of various cations and organic compounds, indicating a broad utility in environmental monitoring and analytical chemistry (Ding et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, indicates that it may cause an allergic skin reaction and serious eye damage .

Future Directions

The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2.ClH/c7-6(8,9)2-11-1-4(5(12)13)10-3-11;/h1,3H,2H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRKHWLZGNCKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride

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